molecular formula C14H9ClO3 B14200829 1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one CAS No. 861820-83-9

1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one

Cat. No.: B14200829
CAS No.: 861820-83-9
M. Wt: 260.67 g/mol
InChI Key: WDIVAFZOIOXWTO-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one is a compound belonging to the naphthopyran family Naphthopyrans are known for their unique photochromic properties, which allow them to change color upon exposure to light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one typically involves the reaction of naphthol derivatives with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the chloromethylation reaction. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketone or aldehyde derivatives (oxidation), dihydro derivatives (reduction), and various substituted derivatives (substitution) .

Scientific Research Applications

1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one involves its ability to undergo photochromic reactions. Upon exposure to light, the compound undergoes a ring-opening reaction to form a colored merocyanine dye. This process is reversible, and the compound can revert to its original form in the absence of light. The molecular targets and pathways involved in this process include the absorption of photons and the subsequent electronic transitions that lead to the ring-opening reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one is unique due to its specific combination of a chloromethyl group and a hydroxyl group on the naphthopyran scaffold. This combination imparts distinct chemical reactivity and photochromic behavior, making it a valuable compound for various applications .

Properties

CAS No.

861820-83-9

Molecular Formula

C14H9ClO3

Molecular Weight

260.67 g/mol

IUPAC Name

1-(chloromethyl)-9-hydroxybenzo[f]chromen-3-one

InChI

InChI=1S/C14H9ClO3/c15-7-9-5-13(17)18-12-4-2-8-1-3-10(16)6-11(8)14(9)12/h1-6,16H,7H2

InChI Key

WDIVAFZOIOXWTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC3=C2C(=CC(=O)O3)CCl)O

Origin of Product

United States

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